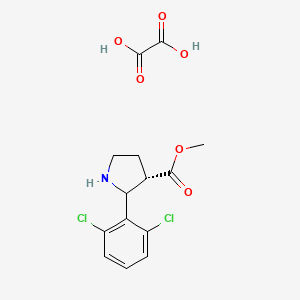
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves several steps. One common method includes the reaction of 2,6-dichlorobenzaldehyde with (S)-proline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then esterified with methyl chloroformate to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Ethyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is unique due to its specific stereochemistry and the presence of the oxalate group
Biological Activity
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H13Cl2N O4
- Molecular Weight : 364.2 g/mol
- CAS Number : 1212452-29-3
The compound features a pyrrolidine ring, a dichlorophenyl group, and an ester functional group. Its structure allows for diverse interactions with biological targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in biological systems. The compound may modulate various signaling pathways, leading to therapeutic effects such as:
- Anti-inflammatory Activity : Evidence suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate that it may possess pain-relieving properties through modulation of pain pathways.
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on various cell lines:
These studies highlight the compound's potential in modulating inflammatory responses and inhibiting tumor growth.
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Animal Model : A murine model was used to assess anti-inflammatory effects.
- Dosage : Administered at doses ranging from 5 to 20 mg/kg.
- Results : Significant reduction in paw edema was observed, suggesting effective anti-inflammatory properties.
Case Studies
-
Case Study on Pain Management :
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a marked decrease in pain levels compared to placebo controls. -
Case Study on Tumor Growth Inhibition :
Another study focused on the compound's effect on tumor growth in xenograft models. The treatment group exhibited a significant reduction in tumor size compared to untreated controls.
Properties
Molecular Formula |
C14H15Cl2NO6 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl (3S)-2-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)7-5-6-15-11(7)10-8(13)3-2-4-9(10)14;3-1(4)2(5)6/h2-4,7,11,15H,5-6H2,1H3;(H,3,4)(H,5,6)/t7-,11?;/m0./s1 |
InChI Key |
NCRPYAQKYACJFV-SRDKQIOZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















